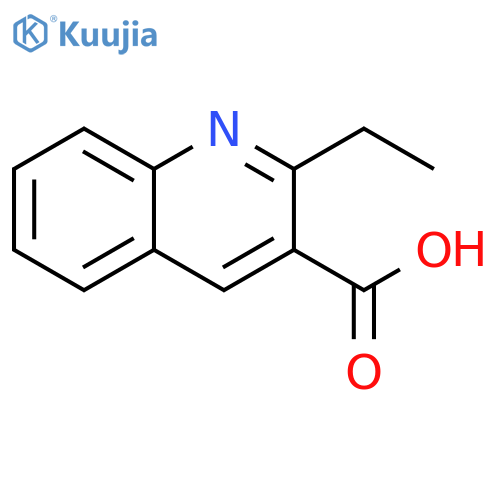Cas no 888069-31-6 (3-Quinolinecarboxylic acid, 2-ethyl-)

888069-31-6 structure
商品名:3-Quinolinecarboxylic acid, 2-ethyl-
CAS番号:888069-31-6
MF:C12H11NO2
メガワット:201.221243143082
CID:5262218
3-Quinolinecarboxylic acid, 2-ethyl- 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinecarboxylic acid, 2-ethyl-
-
- インチ: 1S/C12H11NO2/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3,(H,14,15)
- InChIKey: VTRUZSBNPFFWIO-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C=C(C(O)=O)C=1CC
3-Quinolinecarboxylic acid, 2-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-382941-1.0g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 1g |
$699.0 | 2023-06-01 | ||
| Enamine | EN300-382941-0.5g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 0.5g |
$671.0 | 2023-06-01 | ||
| Enamine | EN300-382941-0.1g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 0.1g |
$615.0 | 2023-06-01 | ||
| Enamine | EN300-382941-2.5g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 2.5g |
$1370.0 | 2023-06-01 | ||
| Enamine | EN300-382941-5.0g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 5g |
$2028.0 | 2023-06-01 | ||
| Enamine | EN300-382941-10.0g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 10g |
$3007.0 | 2023-06-01 | ||
| Enamine | EN300-382941-0.05g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 0.05g |
$587.0 | 2023-06-01 | ||
| Enamine | EN300-382941-0.25g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 0.25g |
$642.0 | 2023-06-01 |
3-Quinolinecarboxylic acid, 2-ethyl- 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
888069-31-6 (3-Quinolinecarboxylic acid, 2-ethyl-) 関連製品
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
